molecular formula C14H13NO B14129920 4-Methyl-[1,1'-biphenyl]-2-carboxamide

4-Methyl-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B14129920
M. Wt: 211.26 g/mol
InChI Key: DBVYKNJEAQCDSZ-UHFFFAOYSA-N
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Description

4-Methyl-[1,1’-biphenyl]-2-carboxamide: is an organic compound with a biphenyl structure substituted with a methyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbiphenyl, which is commercially available or can be synthesized from biphenyl through Friedel-Crafts alkylation.

    Functional Group Introduction: The carboxamide group is introduced through a series of reactions, including nitration, reduction, and amidation.

    Reaction Conditions: The nitration of 4-methylbiphenyl is carried out using concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. Finally, the amine is converted to the carboxamide using acyl chloride or anhydride in the presence of a base.

Industrial Production Methods: Industrial production of 4-Methyl-[1,1’-biphenyl]-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Methyl-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 4-Methyl-[1,1’-biphenyl]-2-amine.

    Substitution: Various halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry: 4-Methyl-[1,1’-biphenyl]-2-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and sensors for detecting specific biomolecules.

Medicine: The compound is investigated for its potential pharmacological properties. It is explored as a candidate for drug development, particularly for its interactions with specific enzymes and receptors.

Industry: In the industrial sector, 4-Methyl-[1,1’-biphenyl]-2-carboxamide is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    4-Methylbiphenyl: Lacks the carboxamide group, making it less versatile in terms of functionalization.

    4-Methyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    4-Methyl-[1,1’-biphenyl]-2-amine: Contains an amine group instead of a carboxamide group.

Uniqueness: 4-Methyl-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the biphenyl structure

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

5-methyl-2-phenylbenzamide

InChI

InChI=1S/C14H13NO/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16)

InChI Key

DBVYKNJEAQCDSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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